![molecular formula C9H16O2 B2990617 Ethyl 3,4-dimethylpent-2-enoate CAS No. 21016-45-5](/img/structure/B2990617.png)
Ethyl 3,4-dimethylpent-2-enoate
Overview
Description
Ethyl 3,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The IUPAC name for this compound is (E)-ethyl 3,4-dimethylpent-2-enoate .Physical And Chemical Properties Analysis
Ethyl 3,4-dimethylpent-2-enoate is a liquid at room temperature . It has a molecular weight of 156.22 .Scientific Research Applications
- Ethyl 3,4-dimethylpent-2-enoate serves as a valuable building block in organic synthesis. Chemists use it to create more complex molecules, such as pharmaceutical intermediates . Its reactivity and stability make it suitable for drug discovery and development.
- Two-dimensional (2D) nanomaterials have gained attention in scientific research. While not directly related to ethyl 3,4-dimethylpent-2-enoate , the study of 2D materials has implications for energy storage, catalysis, and sensors . Researchers may explore similar principles for this compound.
Organic Synthesis and Medicinal Chemistry
Electrochemical Applications
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
ethyl (E)-3,4-dimethylpent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNNNILWTLCUDU-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethylpent-2-enoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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